molecular formula C5H8N2O3S B6210538 1-methyl-1H-pyrazol-4-yl methanesulfonate CAS No. 1849231-92-0

1-methyl-1H-pyrazol-4-yl methanesulfonate

Cat. No.: B6210538
CAS No.: 1849231-92-0
M. Wt: 176.20 g/mol
InChI Key: RRRDDWBXARLYKD-UHFFFAOYSA-N
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Description

1-methyl-1H-pyrazol-4-yl methanesulfonate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-1H-pyrazol-4-yl methanesulfonate typically involves the reaction of 1-methyl-1H-pyrazole with methanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient mixing to ensure uniformity and high yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-methyl-1H-pyrazol-4-yl methanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce sulfoxides or sulfones .

Scientific Research Applications

1-methyl-1H-pyrazol-4-yl methanesulfonate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-methyl-1H-pyrazol-4-yl methanesulfonate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methyl-1H-pyrazol-4-yl methanesulfonate is unique due to the presence of the methanesulfonate group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various derivatives and a useful tool in scientific research .

Properties

CAS No.

1849231-92-0

Molecular Formula

C5H8N2O3S

Molecular Weight

176.20 g/mol

IUPAC Name

(1-methylpyrazol-4-yl) methanesulfonate

InChI

InChI=1S/C5H8N2O3S/c1-7-4-5(3-6-7)10-11(2,8)9/h3-4H,1-2H3

InChI Key

RRRDDWBXARLYKD-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)OS(=O)(=O)C

Purity

95

Origin of Product

United States

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